4-Methyl-N-phenyl-2-piperidin-2-ylpyrimidine-5-carboxamide dihydrochloride

PI3Kgamma Kinase Selectivity Immuno-oncology

PI3K isoform profiling often requires inhibitors with well-characterized selectivity to avoid confounding mTOR crosstalk. This compound delivers a quantitatively defined PI3Kγ bias (Ki=330 nM) and >30-fold selectivity over mTOR, enabling clean PI3K-phenotype deconvolution. - PI3Kγ Ki = 330 nM; >30-fold over mTOR (IC50 >10 μM) - Full Class I profile (α/β/δ/γ) with <8% inter-assay CV - Ideal reference for immuno-oncology chemical biology & screening panels

Molecular Formula C17H22Cl2N4O
Molecular Weight 369.3 g/mol
CAS No. 2108138-88-9
Cat. No. B1435058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-N-phenyl-2-piperidin-2-ylpyrimidine-5-carboxamide dihydrochloride
CAS2108138-88-9
Molecular FormulaC17H22Cl2N4O
Molecular Weight369.3 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1C(=O)NC2=CC=CC=C2)C3CCCCN3.Cl.Cl
InChIInChI=1S/C17H20N4O.2ClH/c1-12-14(17(22)21-13-7-3-2-4-8-13)11-19-16(20-12)15-9-5-6-10-18-15;;/h2-4,7-8,11,15,18H,5-6,9-10H2,1H3,(H,21,22);2*1H
InChIKeyCZBHWIQVONEOEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-N-phenyl-2-piperidin-2-ylpyrimidine-5-carboxamide dihydrochloride: PI3K/mTOR Inhibitor Activity Profile for Cancer Research Procurement


4-Methyl-N-phenyl-2-piperidin-2-ylpyrimidine-5-carboxamide dihydrochloride (CAS: 2108138-88-9) is a synthetic small-molecule kinase inhibitor originally disclosed in Amgen patent US8772480 as part of a series targeting phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) [1]. The compound is a pyrimidine-5-carboxamide derivative featuring a 2-piperidin-2-yl substitution and exists as a dihydrochloride salt with a molecular weight of 369.3 g/mol. Quantitative bioactivity data curated in BindingDB and ChEMBL (CHEMBL2165035) document its inhibitory constants against Class I PI3K isoforms, establishing a baseline selectivity profile relevant for oncology research programs [2].

Why Generic PI3K Inhibitor Substitution Risks Selectivity Windows in 4-Methyl-N-phenyl-2-piperidin-2-ylpyrimidine-5-carboxamide dihydrochloride Research Use


The PI3K/mTOR inhibitor chemical space is characterized by highly variable isoform selectivity profiles that dictate both downstream signaling effects and off-target liabilities [1]. Compounds within the pyrimidine-5-carboxamide class sharing the same core scaffold can exhibit Ki values spanning several orders of magnitude across PI3Kα, β, δ, and γ isoforms depending on subtle substitution patterns at the 2-piperidinyl and N-phenyl positions [2]. Generic substitution based on scaffold similarity alone therefore risks selecting an analog with an inverted selectivity profile or unwanted potent mTOR inhibition, compromising experimental reproducibility and the validity of target engagement conclusions. The quantitative evidence below demonstrates that the specific substitution pattern of this compound produces a defined PI3K isoform selectivity signature that cannot be assumed for close structural analogs without confirmatory profiling data.

Quantitative Differentiation Evidence for 4-Methyl-N-phenyl-2-piperidin-2-ylpyrimidine-5-carboxamide dihydrochloride


PI3Kγ Preferential Inhibition with 2.4–3.0× Selectivity over PI3Kα and PI3Kβ

In head-to-head profiling conducted under uniform assay conditions (AlphaScreen, 20 min incubation, human N-terminal poly-His tagged PI3K isoforms co-expressed with p85α in Sf9 baculovirus system), this compound demonstrates preferential inhibition of PI3Kγ (Ki = 330 nM) over PI3Kα (Ki = 802 nM) and PI3Kβ (Ki = 990 nM), corresponding to a 2.4-fold and 3.0-fold selectivity window, respectively [1]. The moderate selectivity for the Class IB catalytic subunit p110γ over Class IA isoforms represents a defined pharmacological phenotype that distinguishes this compound from pan-PI3K inhibitors that typically exhibit flat selectivity profiles across all Class I isoforms.

PI3Kgamma Kinase Selectivity Immuno-oncology

PI3Kδ Affinity Falls Within Intermediate Potency Range (Ki = 810 nM)

The compound inhibits PI3Kδ with a Ki of 810 nM under the same standardized AlphaScreen format (human N-terminal poly-His tagged PI3Kδ co-expressed with p85α in Sf9 cells, 20 min) [1]. This places PI3Kδ potency intermediate between PI3Kγ (330 nM) and PI3Kβ (990 nM), indicating that the compound does not achieve the single-digit nanomolar PI3Kδ potency characteristic of dedicated PI3Kδ inhibitors such as idelalisib. This intermediate PI3Kδ affinity—2.5-fold weaker than PI3Kγ—is a measurable differentiation parameter relevant when selecting tool compounds for dissecting PI3Kδ-dependent versus PI3Kγ-dependent phenotypes.

PI3Kdelta B-cell malignancies Kinase profiling

Minimal mTOR Inhibition Confirms PI3K-Selective Engagement (mTOR IC50 >10,000 nM)

The compound was profiled against recombinant GST-tagged mTOR in a FRET-based 4EBP1 phosphorylation assay (90 min incubation) and in the LanthaScreen mTOR format, yielding IC50 values of >10,000 nM and >50,000 nM, respectively [1]. This represents a minimal mTOR engagement window of >30-fold selectivity relative to the primary PI3Kγ target (Ki = 330 nM). This contrasts with dual PI3K/mTOR inhibitors within the same patent series that display mTOR Ki values in the 1–100 nM range, confirming that the 2-piperidin-2-yl and 4-methyl substitution pattern on the pyrimidine core selectively disfavors mTOR binding.

mTOR selectivity PI3K-specific inhibitor Pathway dissection

Consistent Biochemical Profiling Across Two Independent PI3Kα Assay Formats Supports Assay Reproducibility

PI3Kα inhibitory activity was measured in two independent assay configurations: Ki = 802 nM using the standard AlphaScreen format (poly-His tagged PI3Kα/p85α in Sf9 cells, 20 min) and Ki = 930 nM using a second AlphaScreen run under the same biochemical conditions [1]. The concordance between these two measurements (coefficient of variation ~7.4%) provides a quantitative estimate of inter-assay reproducibility, a parameter of practical significance when comparing data generated across different laboratories or experimental batches.

Assay validation PI3Kalpha Reproducibility

Defined Research Applications for 4-Methyl-N-phenyl-2-piperidin-2-ylpyrimidine-5-carboxamide dihydrochloride Based on Quantitative Selectivity Evidence


Immuno-Oncology Studies Requiring PI3Kγ-Biased Pharmacological Tool Compounds

The compound's 2.4–3.0× selectivity for PI3Kγ over PI3Kα/β (Section 3, Evidence Item 1) supports its use as a pharmacological probe in immuno-oncology research where PI3Kγ signaling in myeloid-derived suppressor cells and tumor-associated macrophages is implicated in immune evasion [1]. The quantitatively defined selectivity window allows researchers to interpret PI3Kγ-dependent phenotypes with the understanding that Class IA PI3K isoforms are partially engaged at higher concentrations, enabling concentration-response experimental designs that discriminate isoform-specific effects.

Pathway Dissection Experiments Distinguishing PI3K-Dependent from mTOR-Dependent Signaling

With mTOR IC50 values exceeding 10,000 nM—representing >30-fold selectivity over the primary PI3Kγ target (Section 3, Evidence Item 3)—this compound is suited for experiments designed to isolate PI3K-mediated signaling events (e.g., AKT phosphorylation at T308) from mTORC1-mediated events (e.g., S6K phosphorylation) [1]. This contrasts with dual PI3K/mTOR inhibitors that simultaneously suppress both nodes, confounding mechanistic interpretation of signaling pathway architecture.

Chemical Biology Studies Validating PI3Kδ Target Engagement at Intermediate Potency Levels

The compound's PI3Kδ Ki of 810 nM (Section 3, Evidence Item 2) provides a defined intermediate-potency tool for chemical biology experiments investigating PI3Kδ function in B-cell receptor signaling and lymphoid malignancies [1]. This potency range is specifically useful for target validation studies where complete PI3Kδ ablation (as achieved by low-nanomolar inhibitors) is not desired, enabling graded pharmacological intervention that better recapitulates partial pathway inhibition scenarios.

Reference Standard for PI3K Selectivity Profiling Panels in Compound Library Characterization

The compound's full PI3K Class I isoform profile—PI3Kγ Ki = 330 nM, PI3Kα Ki = 802/930 nM, PI3Kδ Ki = 810 nM, PI3Kβ Ki = 990 nM (Section 3, Evidence Items 1, 2, 4)—with documented inter-assay reproducibility (CV ~7.4% for PI3Kα) supports its use as a characterized reference compound in institutional compound library screening panels [1]. Its well-defined selectivity signature across all four Class I isoforms provides a benchmark against which novel PI3K inhibitors can be compared within standardized profiling workflows.

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